molecular formula C20H18 B1602176 1,6,7,10-Tetramethylfluoranthene CAS No. 138955-77-8

1,6,7,10-Tetramethylfluoranthene

Cat. No. B1602176
CAS RN: 138955-77-8
M. Wt: 258.4 g/mol
InChI Key: MLKKYAYAELBEJE-UHFFFAOYSA-N
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Description

1,6,7,10-Tetramethylfluoranthene (TMFA) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in scientific research due to its unique properties. TMFA is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. It is a potent fluorescent compound that emits green light under ultraviolet (UV) light. TMFA has been synthesized using various methods, and its applications in scientific research are diverse.

Scientific Research Applications

Comprehensive Analysis of 1,6,7,10-Tetramethylfluoranthene Applications

1,6,7,10-Tetramethylfluoranthene is a chemical compound with potential applications across various scientific fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.

Organic Solar Cells (OSCs): 1,6,7,10-Tetramethylfluoranthene has been studied as a non-fullerene acceptor in OSCs . Its high absorption range and suitable band gap make it compatible with poly(3-hexylthiophene-2,5-diyl) (P3HT) as a donor. This compatibility is crucial for the efficiency of OSCs, where this compound has demonstrated a power conversion efficiency of up to 0.71% .

Mechanism of Action

Target of Action

The primary target of 1,6,7,10-Tetramethylfluoranthene (FLR) is the optical absorption in organic semiconductors . This compound acts as a non-fullerene electron acceptor when blended with poly(3-hexylthiophene) (P3HT), an electron donor .

Mode of Action

The absorption by the semiconductors generates excitons, which dissociate into free charge carriers, resulting in energy conversion . The FLR-P3HT blend shows efficient charge separation from the donor and acceptor .

Biochemical Pathways

The charge generation in the P3HT:FLR blend proceeds on a picosecond (ps) time scale, which implies good intermixing of the components . The non-halogenated solvents influence this aggregation behavior and higher conjugation lengths with higher photoluminescence quenching contribute to the higher charge generation .

Result of Action

The enhanced polaron population in P3HT with the addition of FLR illustrates the importance of this acceptor material in the blend . The conventional OSC device structure employing a blend of P3HT:FLR gives a power conversion efficiency (PCE) of up to 0.71% with an open circuit voltage (VOC) of 0.52 V and a fill factor (FF) of 44.89% .

Action Environment

The action, efficacy, and stability of 1,6,7,10-Tetramethylfluoranthene are influenced by environmental factors such as the type of solvent used. For instance, non-halogenated solvents have been shown to influence the aggregation behavior of the compound . Furthermore, the significant stability of the device, even after 60 hours in open air, demonstrates that this molecule shows promising output .

properties

IUPAC Name

1,6,7,10-tetramethylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-11-5-6-12(2)17-16(11)18-13(3)7-9-15-10-8-14(4)19(17)20(15)18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKKYAYAELBEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)C3=C(C=CC4=C3C2=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568945
Record name 1,6,7,10-Tetramethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7,10-Tetramethylfluoranthene

CAS RN

138955-77-8
Record name 1,6,7,10-Tetramethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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